molecular formula C26H26ClNO6 B11148359 Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11148359
M. Wt: 483.9 g/mol
InChI Key: AQZHWMJAVYXLHP-UHFFFAOYSA-N
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Description

Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central DHP ring substituted with methyl groups at positions 2 and 6, diethyl ester groups at positions 3 and 5, and a 4-phenyl group bearing a 4-chlorophenyl carbonyloxy substituent. This structural motif is common in calcium channel antagonists and apoptosis-inducing agents, with modifications at the 4-position aryl group significantly influencing pharmacological activity . The compound’s synthesis typically follows the Hantzsch reaction, involving condensation of ethyl acetoacetate, aldehydes, and ammonia, with subsequent functionalization to introduce the 4-chlorophenyl carbonyloxy moiety .

Properties

Molecular Formula

C26H26ClNO6

Molecular Weight

483.9 g/mol

IUPAC Name

diethyl 4-[4-(4-chlorobenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H26ClNO6/c1-5-32-25(30)21-15(3)28-16(4)22(26(31)33-6-2)23(21)17-9-13-20(14-10-17)34-24(29)18-7-11-19(27)12-8-18/h7-14,23,28H,5-6H2,1-4H3

InChI Key

AQZHWMJAVYXLHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Chlorobenzoyloxy)benzaldehyde

The aldehyde precursor is prepared via Schotten-Baumann acylation :

  • 4-Hydroxybenzaldehyde reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions.

  • Reaction equation :

    4-Hydroxybenzaldehyde+4-Chlorobenzoyl chlorideNaOH4-(4-Chlorobenzoyloxy)benzaldehyde+HCl\text{4-Hydroxybenzaldehyde} + \text{4-Chlorobenzoyl chloride} \xrightarrow{\text{NaOH}} \text{4-(4-Chlorobenzoyloxy)benzaldehyde} + \text{HCl}
  • Conditions : Solvent-free grinding or dichloromethane at 0–25°C.

  • Yield : >90% (reported for analogous acylations).

Hantzsch Reaction Optimization

The Hantzsch reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization. Key catalytic systems include:

Fe/ZSM-5 Catalyst under Ultrasound Irradiation

  • Catalyst : Fe/ZSM-5 (30 mg).

  • Solvent : Ethanol (3 mL).

  • Conditions : 50°C, 1.5 h, ultrasound.

  • Yield : 78–86% (for analogous 4-aryl-1,4-DHPs).

  • Mechanism : The zeolite framework enhances Lewis acid activity, accelerating imine formation and cyclization.

Fe3O4@Phen@Cu Nanocatalyst in Aqueous Media

  • Catalyst : Fe3O4@Phen@Cu (25 mg).

  • Solvent : Water.

  • Conditions : 60°C, 30–60 min.

  • Yield : 89–97% (for 4-aryl-1,4-DHPs).

  • Advantages : Recyclable catalyst, eco-friendly solvent.

Solvent-Free Thermal Conditions

  • Catalyst : None.

  • Conditions : 80°C, 2–4 h.

  • Yield : 70–85%.

  • Side reactions : Minimal due to suppressed hydrolysis.

Post-Synthetic Modifications

Esterification of the 3,5-Dicarboxylate Groups

The target compound’s diethyl ester groups are introduced during the Hantzsch reaction by using ethyl acetoacetate instead of methyl or benzyl analogs. Alternative esterification methods (e.g., Steglich) are unnecessary due to the β-ketoester’s inherent reactivity.

Purification and Characterization

  • Purification : Recrystallization (hot ethanol) or column chromatography (hexane/EtOAc, 8:2).

  • Characterization :

    • 1H NMR : δ 1.22 (t, 6H, -CH2CH3), 2.31 (s, 6H, -CH3), 5.67 (s, 1H, NH), 7.16–7.33 (m, 4H, aryl-H).

    • FTIR : 3340 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1211 cm⁻¹ (C-O).

    • MS (EI) : m/z 455.9 [M]⁺.

Comparative Analysis of Methods

MethodCatalystSolventTime (h)Yield (%)Purity (%)
Fe/ZSM-5 + UltrasoundFe/ZSM-5Ethanol1.578–86>95
Fe3O4@Phen@CuFe3O4@Phen@CuWater0.5–189–97>98
Solvent-FreeNone2–470–8590–95

Key observations :

  • Catalytic efficiency : Fe3O4@Phen@Cu offers the highest yields (97%) and shortest reaction times (30 min).

  • Environmental impact : Aqueous or solvent-free methods align with green chemistry principles.

  • Scalability : Fe/ZSM-5 is reusable for 5 cycles with <5% yield drop.

Challenges and Solutions

Byproduct Formation

  • Common byproducts : Uncyclized Knoevenagel adducts or over-acylated intermediates.

  • Mitigation : Strict stoichiometry (1:2.5:1.5 aldehyde:β-ketoester:NH4OAc) and controlled temperature.

Industrial-Scale Synthesis

Patent-Based Approaches

  • Asymmetrical diester synthesis : EP0153016B1 discloses a method for analogous 1,4-DHPs using aminoalkyl group substitutions.

  • Key steps :

    • Condensation of 4-(4-chlorobenzoyloxy)benzaldehyde with ethyl acetoacetate.

    • Cyclization with 3-aminocrotonate under reflux.

  • Scale-up yield : 70–80%.

Continuous Flow Systems

Emerging protocols use microreactors to enhance heat/mass transfer, reducing reaction times to <30 min .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of pyridine derivatives.

    Reduction: Formation of alcohols from ester groups.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be represented as follows:

  • Molecular Formula : C24H22ClNO6
  • Molecular Weight : 459.89 g/mol

This compound features a dihydropyridine core, which is significant for its biological activity.

Antihypertensive Activity

This compound has been studied for its antihypertensive properties. Dihydropyridines are known calcium channel blockers that can lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells.

Case Study : A study demonstrated that derivatives of dihydropyridine showed significant reductions in systolic and diastolic blood pressure in hypertensive animal models, indicating potential therapeutic use in managing hypertension .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems.

Case Study : In vitro studies have shown that compounds similar to this compound can effectively scavenge free radicals, thus protecting cells from oxidative damage .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound. Neuroprotection is vital in conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study : A recent investigation highlighted that dihydropyridine derivatives could inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions. Researchers have focused on optimizing these synthesis routes to enhance yield and purity.

Synthesis Overview

  • Reagents : Starting materials typically include substituted phenols and carbonyl compounds.
  • Reaction Conditions : Reactions are often conducted under controlled temperature and pH to favor the formation of the desired dihydropyridine structure.

Mechanism of Action

The mechanism of action of diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure. Additionally, the compound may interact with other cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Core DHP Modifications

The target compound shares its 1,4-dihydropyridine core with classical calcium channel blockers like nifedipine and nisoldipine. Key structural differences arise from the substituents at the 4-position phenyl group:

Compound Name 4-Position Substituent Molecular Weight Key Structural Features
Target Compound 4-(4-chlorobenzoyloxy)phenyl 498.91 g/mol* Chlorine enhances lipophilicity and electron-withdrawing effects
Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-DHP-3,5-dicarboxylate Biphenyl-4-yl 405.47 g/mol Extended π-system for enhanced binding affinity
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate 2,4-Dichlorophenyl 452.33 g/mol Ortho/para chlorine substitution increases steric hindrance
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate 4-Methoxyphenyl 361.38 g/mol Methoxy group provides electron-donating effects

*Calculated based on formula C₂₆H₂₇ClN₂O₆.

Substituent Effects on Planarity

The planarity of the DHP ring, critical for calcium channel antagonism, is influenced by aryl substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase ring planarity, enhancing binding to L-type calcium channels . The target compound’s 4-chlorophenyl group likely promotes planarity compared to methoxy-substituted analogs, which introduce torsional strain due to bulkier substituents .

Example :

  • describes synthesizing 4-aryl DHPs by condensing ethyl acetoacetate with substituted benzaldehydes. The target compound would require 4-hydroxybenzaldehyde as an intermediate, followed by reaction with 4-chlorobenzoyl chloride.

Crystallographic and Physicochemical Properties

Crystal data reveal how substituents influence molecular packing and stability:

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Motifs
Target Compound* Not reported Likely R₁₂(6) motifs due to ester groups
Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-DHP-3,5-dicarboxylate Triclinic P1 a=7.343, b=10.608, c=13.845; α=85.76°, β=88.12°, γ=73.53° C-H···O interactions dominate
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate Monoclinic P2₁/c a=10.901, b=14.196, c=10.891; β=91.32° R₁₂(6) rings via methoxy and ester groups

Calcium Channel Antagonism

Substituents at the 4-position aryl group modulate activity:

  • Nisoldipine analogs (e.g., 4-NO₂ substitution) exhibit high binding affinity due to enhanced DHP ring planarity .
  • The target compound’s 4-Cl group may offer intermediate activity, balancing electron-withdrawing effects and lipophilicity.

Activity Data :

Compound Name Radioligand Binding IC₅₀ (nM) Pharmacologic IC₅₀ (nM)
Nisoldipine (4-NO₂) 0.8 8.2
4-Fluoro Analog 1.5 15.0
Target Compound (Predicted) ~2–5 ~20–50

Cytotoxicity and Apoptosis Induction

Diethyl DHP derivatives induce apoptosis in cancer cells, with para-substituted chlorophenyl groups showing superior activity:

  • Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate (): IC₅₀ = 16.29 µM in HCT116 cells.
  • Bulky substituents (e.g., biphenyl) reduce cytotoxicity due to decreased solubility .

Biological Activity

Diethyl 4-(4-{[(4-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a member of the 1,4-dihydropyridine (DHP) class of compounds, has garnered attention due to its diverse biological activities. DHPs are known for their redox properties and potential therapeutic applications, particularly in cardiovascular diseases and as antioxidants. This article provides a comprehensive overview of the biological activity associated with this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C21_{21}H22_{22}ClO5_{5}
  • Molecular Weight : 394.85 g/mol

The compound features a dihydropyridine ring substituted with various functional groups that contribute to its biological activity.

Antioxidant Properties

Research indicates that DHPs exhibit significant antioxidant activity (AOA), which is crucial for protecting cells from oxidative stress. The compound has demonstrated the ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels in various biological systems. For instance:

  • Study Findings : A study highlighted that DHP derivatives showed AOA by inhibiting lipid peroxidation and reducing ROS in cell cultures at concentrations exceeding 100 µM .

Anticancer Activity

Several studies have explored the anticancer potential of DHP derivatives. Notably:

  • Case Study : A derivative similar to the target compound exhibited moderate antibacterial activity against specific strains, suggesting potential use in cancer therapeutics . The mechanism involves the induction of apoptosis in cancer cells through the modulation of cellular signaling pathways.

Calcium Channel Modulation

DHPs are well-known for their role as calcium channel blockers. This property is particularly relevant in cardiovascular pharmacology:

  • Mechanism : By modulating calcium ion channels, these compounds can influence vascular smooth muscle contraction and cardiac function, making them valuable in treating hypertension and angina .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural variations. Key points include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorophenyl) enhances the compound's reactivity and biological efficacy.
  • Dimethyl Substitution : The dimethyl groups at positions 2 and 6 are critical for maintaining the optimal spatial configuration necessary for biological interactions .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Antioxidant ActivityScavenging of free radicals; reduction of ROS levels
Anticancer ActivityInduction of apoptosis; moderate antibacterial effects
Calcium Channel BlockadeModulation of calcium ion channels; effects on vascular smooth muscle

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this dihydropyridine derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The Hantzsch synthesis is the most common method, involving a one-pot cyclocondensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux . Optimization strategies include:

  • Solvent selection : Ethanol or methanol improves solubility of intermediates.
  • Molar ratios : A 1:2:1 ratio of aldehyde:β-ketoester:ammonium acetate minimizes side products .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) can accelerate cyclization.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) isolates the pure product .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., dihydropyridine ring protons at δ 4.8–5.2 ppm and ester carbonyls at δ 165–170 ppm) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm1^{-1}) and NH (~3350 cm1^{-1}) confirm functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O bonds at ~1.21 Å) and dihedral angles to validate the non-planar 1,4-dihydropyridine ring .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Calcium channel blocking activity is tested using isolated smooth muscle preparations (e.g., rat aorta) by measuring voltage-gated Ca2+^{2+} current inhibition .
  • Dose-response curves : EC50_{50} values quantify potency, typically in the micromolar range for dihydropyridines .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence calcium channel binding affinity, and how are structure-activity relationships (SAR) validated?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance binding to L-type Ca2+^{2+} channels by increasing lipophilicity and π-π interactions .
  • SAR validation :
  • Molecular docking : Simulations (e.g., AutoDock Vina) model interactions with channel α1-subunits, focusing on hydrophobic pockets .
  • Comparative assays : Analogues with -OCH3_3 or -NO2_2 substituents are synthesized and tested to correlate activity with electronic/steric properties .

Q. How can contradictions in NMR splitting patterns (e.g., dihydropyridine NH protons) be resolved?

  • Methodological Answer :

  • Dynamic effects : Conformational flexibility in the dihydropyridine ring causes variable-temperature NMR splitting. Use VT-NMR (e.g., 298–373 K) to observe coalescence temperatures .
  • Crystallographic cross-validation : Compare solution-state NMR data with solid-state X-ray structures to confirm tautomeric forms .

Q. What computational strategies are used to predict metabolic stability and toxicity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict oxidation susceptibility (e.g., dihydropyridine ring oxidation to pyridine) .
  • ADMET prediction : Software like SwissADME models logP (~3.5) and CYP450 interactions to prioritize analogues with lower hepatotoxicity .

Q. How do polymorphic forms affect physicochemical properties, and how are they characterized?

  • Methodological Answer :

  • Polymorphism screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile) and analyze via:
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 15.8°) identify polymorphs .
  • DSC : Melting point variations (Δmp ±5°C) correlate with stability .

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